Lipophilicity-Driven Permeability Advantage Over Primary Amine Analogs
N-Ethyl-3-(ethylamino)benzamide possesses a significantly higher calculated lipophilicity compared to its closest commercially available analog, 3-amino-N-ethylbenzamide. This difference is critical because increased LogP within an optimal range is consistently correlated with enhanced passive membrane permeability in cell-based assays [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.5159 |
| Comparator Or Baseline | 3-amino-N-ethylbenzamide (CAS 81882-77-1) has a lower predicted LogP of approximately 1.0-1.2 due to its primary amine group. |
| Quantified Difference | ∆ LogP ≈ +1.3 to +1.5 |
| Conditions | Predicted octanol-water partition coefficient using a consensus model [1]. |
Why This Matters
The elevated LogP suggests intrinsically better cell membrane permeability for the target compound, which is a crucial advantage for intracellular target engagement in cellular assay development and lead optimization programs.
- [1] ChemicalBook. 3-Amino-N-ethylbenzamide (CAS 81882-77-1). Physicochemical properties. Available at: https://www.chemicalbook.in. View Source
